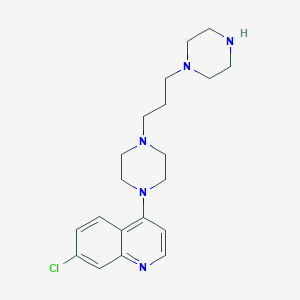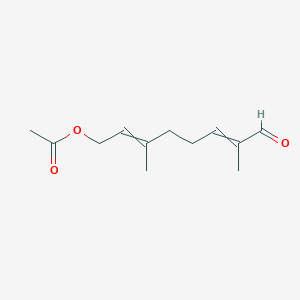
N-Diethylacetoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Diethylacetoacetamide is an organic compound with the molecular formula C8H15NO2. It is a clear yellow liquid with a density of 0.994 g/mL at 20°C and a boiling point of 76°C . This compound is primarily used as an intermediate in the synthesis of various chemicals, including insecticides like phosphamidon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Diethylacetoacetamide can be synthesized through the condensation of diethylamine and diketene . The reaction typically involves the following steps:
Reactants: Diethylamine and diketene.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Catalysts: In some cases, catalysts like sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors are used to handle the bulk quantities of reactants.
Purification: The product is purified through distillation or other separation techniques to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Diethylacetoacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation Products: Oxo-compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted acetoacetamides.
Applications De Recherche Scientifique
N-Diethylacetoacetamide has several applications in scientific research:
Chemistry: It is used as a β-dicarbonyl compound in the synthesis of calcium channel blockers and other pharmaceuticals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of insecticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of N-Diethylacetoacetamide involves its role as a β-dicarbonyl compound. It can participate in Michael addition reactions, where it acts as a nucleophile and adds to electrophilic carbonyl compounds. This mechanism is crucial in the synthesis of various pharmaceuticals, including calcium channel blockers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylacetoacetamide
- N,N-Diethylacetamide
- N,N-Diethylformamide
Comparison
N-Diethylacetoacetamide is unique due to its specific β-dicarbonyl structure, which allows it to participate in a wide range of chemical reactions. Compared to N,N-Dimethylacetoacetamide and N,N-Diethylacetamide, it has a higher molecular weight and different reactivity patterns. Its ability to form stable intermediates in Michael addition reactions makes it particularly valuable in pharmaceutical synthesis .
Propriétés
Numéro CAS |
235-46-3 |
|---|---|
Formule moléculaire |
C₈H₁₅NO₂ |
Poids moléculaire |
157.21 |
Synonymes |
N,N-Diethyl-3-oxo-butanamide; N,N-Diethyl-acetoacetamide; 1-(Diethylcarbamoyl)-2-propanone; Diethylacetoacetamide; N,N-Diethyl-3-oxobutanamide; N,N-Diethylacetoacetamide; N,N-Diethylacetylacetamide; Promotor C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1148214.png)

